1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the imidazo[1,2-b]pyridazine scaffold, which can then be functionalized to yield the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug discovery . In biology and medicine, 1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine has shown promise as an inhibitor of p38 MAP kinase, making it a potential candidate for the treatment of inflammatory diseases . Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as p38 MAP kinase . By binding to this kinase, the compound inhibits its activity, thereby modulating the signaling pathways involved in inflammation and immune responses. This inhibition can lead to reduced production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine can be compared to other imidazo[1,2-b]pyridazine derivatives, such as those with different substituents on the phenyl rings or variations in the imidazo[1,2-b]pyridazine core . These similar compounds may exhibit different biological activities and pharmacokinetic properties, highlighting the uniqueness of this compound in terms of its potency and selectivity as a p38 MAP kinase inhibitor .
Properties
CAS No. |
65610-21-1 |
---|---|
Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-oxido-2,6-diphenylimidazo[1,2-b]pyridazin-1-ium |
InChI |
InChI=1S/C18H13N3O/c22-21-17(15-9-5-2-6-10-15)13-20-18(21)12-11-16(19-20)14-7-3-1-4-8-14/h1-13H |
InChI Key |
ZTADQIDVNYPZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C([N+](=C3C=C2)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.